molecular formula C27H24 B1584622 4,4''-Dimethyl-5'-(p-tolyl)-1,1':3',1''-terphenyl CAS No. 50446-43-0

4,4''-Dimethyl-5'-(p-tolyl)-1,1':3',1''-terphenyl

Cat. No.: B1584622
CAS No.: 50446-43-0
M. Wt: 348.5 g/mol
InChI Key: XMGRUKCVUYLTKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’‘-Dimethyl-5’-(p-tolyl)-1,1’3’,1’'-terphenyl: is an organic compound that belongs to the class of terphenyls. Terphenyls are aromatic hydrocarbons consisting of three benzene rings connected by single bonds. This particular compound is characterized by the presence of two methyl groups and a p-tolyl group attached to the central benzene ring. The structure of 4,4’‘-Dimethyl-5’-(p-tolyl)-1,1’:3’,1’'-terphenyl imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.

Scientific Research Applications

4,4’‘-Dimethyl-5’-(p-tolyl)-1,1’:3’,1’'-terphenyl has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other advanced materials due to its stability and unique properties.

Mechanism of Action

While the exact mechanism of action for 1,3,5-Tris(4-methylphenyl)benzene is not specified, similar compounds like 1,3,5-Tris(4-carboxyphenyl)benzene have been found to bind to DNA by groove binding . This binding unwinds the DNA helix, with considerable electrostatic and non-electrostatic contributions present in the binding’s free energy .

Safety and Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation when handling 1,3,5-Tris(4-methylphenyl)benzene .

Future Directions

Future research could focus on the synthesis of metallic and non-metallic 1,3,5-Tris(4-methylphenyl)benzene derivatives and their potential use as bioactive molecules for the treatment of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’‘-Dimethyl-5’-(p-tolyl)-1,1’:3’,1’'-terphenyl typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benzene derivatives. The process begins with the preparation of the central benzene ring, followed by the introduction of methyl and p-tolyl groups through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of catalysts such as aluminum chloride and solvents like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of 4,4’‘-Dimethyl-5’-(p-tolyl)-1,1’:3’,1’'-terphenyl may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 4,4’‘-Dimethyl-5’-(p-tolyl)-1,1’:3’,1’'-terphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated terphenyls.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized terphenyl derivatives.

Comparison with Similar Compounds

    4,4’‘-Dimethyl-1,1’3’,1’'-terphenyl: Lacks the p-tolyl group, resulting in different chemical properties.

    5’-(p-Tolyl)-1,1’3’,1’'-terphenyl: Lacks the two methyl groups, affecting its reactivity and applications.

    4,4’‘-Dimethyl-5’-(m-tolyl)-1,1’3’,1’'-terphenyl: Contains a meta-tolyl group instead of a para-tolyl group, leading to variations in its chemical behavior.

Uniqueness: 4,4’‘-Dimethyl-5’-(p-tolyl)-1,1’:3’,1’'-terphenyl is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1,3,5-tris(4-methylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24/c1-19-4-10-22(11-5-19)25-16-26(23-12-6-20(2)7-13-23)18-27(17-25)24-14-8-21(3)9-15-24/h4-18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGRUKCVUYLTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333422
Record name 4,4''-Dimethyl-5'-(4-methylphenyl)-1,1':3',1''-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50446-43-0
Record name 4,4''-Dimethyl-5'-(4-methylphenyl)-1,1':3',1''-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

[Compound]
Name
C1-CDC
Quantity
0.05 mmol
Type
reagent
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,4''-Dimethyl-5'-(p-tolyl)-1,1':3',1''-terphenyl
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4,4''-Dimethyl-5'-(p-tolyl)-1,1':3',1''-terphenyl
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4,4''-Dimethyl-5'-(p-tolyl)-1,1':3',1''-terphenyl
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4,4''-Dimethyl-5'-(p-tolyl)-1,1':3',1''-terphenyl
Reactant of Route 5
Reactant of Route 5
4,4''-Dimethyl-5'-(p-tolyl)-1,1':3',1''-terphenyl
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4,4''-Dimethyl-5'-(p-tolyl)-1,1':3',1''-terphenyl
Customer
Q & A

Q1: What is the crystal structure of 1,3,5-Tris(4-methylphenyl)benzene?

A1: 1,3,5-Tris(4-methylphenyl)benzene exhibits a propeller-like molecular shape. In its crystalline form, two crystallographically independent molecules occupy the asymmetric unit. [] The crystal structure is further stabilized by significant intermolecular π–π interactions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.